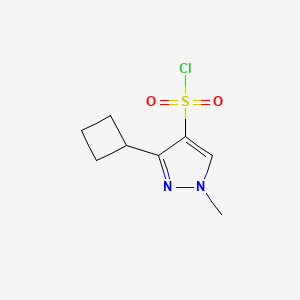
3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C9H12ClN2O2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions to avoid over-sulfonation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidative cleavage of the cyclobutyl ring can be achieved using strong oxidizing agents like potassium permanganate or ozone.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile at room temperature or under mild heating.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used in aqueous or organic solvents under controlled conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators due to its ability to form stable sulfonamide linkages.
Medicine: It is explored for its potential therapeutic properties, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide, sulfonate ester, and sulfonothioate linkages, which are crucial in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains a benzyl group instead of a cyclobutyl group, leading to different reactivity and applications.
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Features a cyclopropylmethyl group, which affects its steric and electronic properties compared to the cyclobutyl group.
Uniqueness: The presence of the sulfonyl chloride group in 3-Cyclobutyl-1-methyl-1H-pyrazole-4-sulfonyl chloride makes it highly reactive and versatile in organic synthesis. This reactivity distinguishes it from other similar compounds and expands its range of applications in various fields.
Propriétés
IUPAC Name |
3-cyclobutyl-1-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-5-7(14(9,12)13)8(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBLVDFXQQDUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
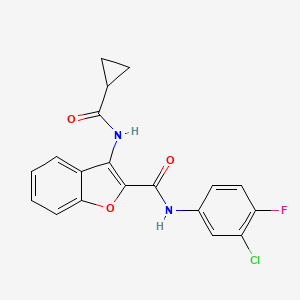
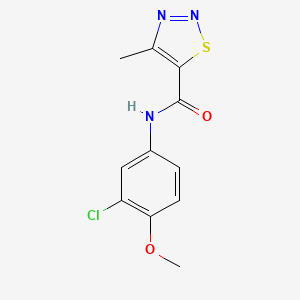
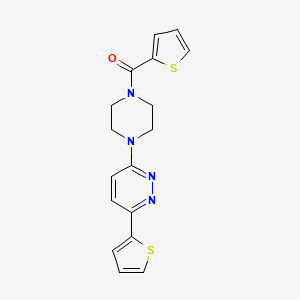
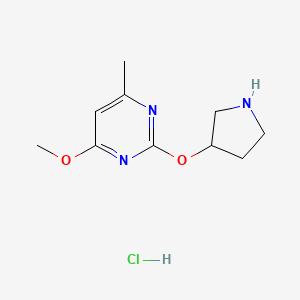
![[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine](/img/structure/B2738595.png)
![6-ethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2738598.png)
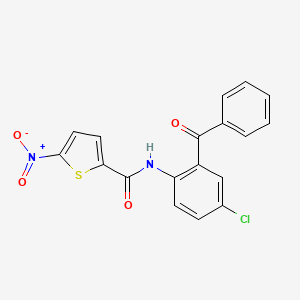

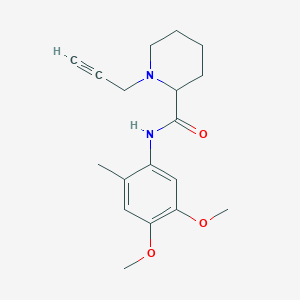
![3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2738604.png)
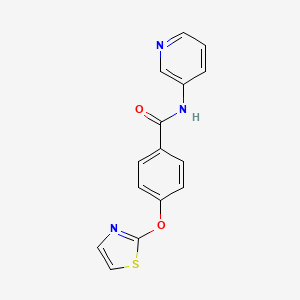
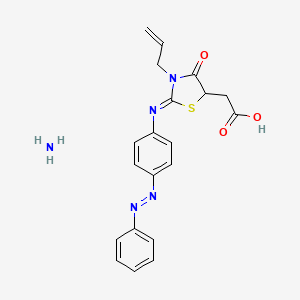
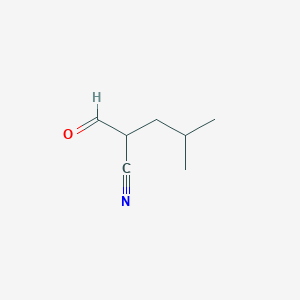
![N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2738611.png)
